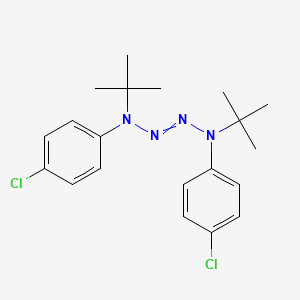
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetrazenes. This compound is characterized by the presence of two tert-butyl groups and two 4-chlorophenyl groups attached to a tetraazene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl isocyanide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tetraazene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding azoxy or azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted tetrazenes with various functional groups.
Applications De Recherche Scientifique
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Di-tert-butyl-1,4-bis(4-methylphenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-fluorophenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-bromophenyl)tetraaz-2-ene
Uniqueness
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Propriétés
Numéro CAS |
63641-20-3 |
|---|---|
Formule moléculaire |
C20H26Cl2N4 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N-tert-butyl-N-[(N-tert-butyl-4-chloroanilino)diazenyl]-4-chloroaniline |
InChI |
InChI=1S/C20H26Cl2N4/c1-19(2,3)25(17-11-7-15(21)8-12-17)23-24-26(20(4,5)6)18-13-9-16(22)10-14-18/h7-14H,1-6H3 |
Clé InChI |
MSHSVNQTAUYWTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C1=CC=C(C=C1)Cl)N=NN(C2=CC=C(C=C2)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















